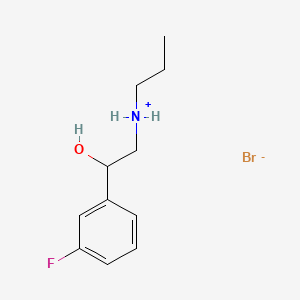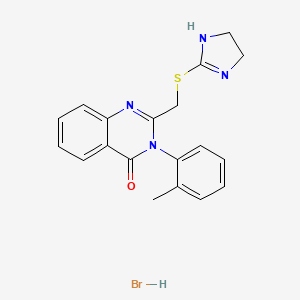
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylthio)methyl)-3-o-tolyl-, monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylthio)methyl)-3-o-tolyl-, monohydrobromide is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an imidazoline moiety and a tolyl group, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylthio)methyl)-3-o-tolyl-, monohydrobromide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Imidazoline Moiety: The imidazoline group can be introduced via the reaction of ethylenediamine with nitriles or esters under high temperatures and acid catalysis.
Attachment of the Tolyl Group: The tolyl group can be introduced through electrophilic aromatic substitution reactions.
Final Assembly and Bromination: The final compound is assembled by linking the imidazoline moiety to the quinazolinone core, followed by bromination to form the monohydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazoline moiety.
Reduction: Reduction reactions can target the quinazolinone core or the imidazoline ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the imidazoline nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic catalysis.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and interaction with biological macromolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals, including catalysts, dyes, and polymers. Its unique properties make it valuable in various manufacturing processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylthio)methyl)-3-o-tolyl-, monohydrobromide involves its interaction with specific molecular targets and pathways. The imidazoline moiety may bind to receptors or enzymes, modulating their activity. The quinazolinone core can interact with nucleic acids or proteins, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methylthio-2-imidazoline: A simpler analog with similar imidazoline functionality.
2-Phenyl-2-imidazoline: Another analog with a phenyl group instead of a tolyl group.
Tetrahydrozoline hydrochloride: A related compound used in medicinal applications.
Uniqueness
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylthio)methyl)-3-o-tolyl-, monohydrobromide is unique due to its combination of the quinazolinone core, imidazoline moiety, and tolyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
61555-02-0 |
|---|---|
分子式 |
C19H19BrN4OS |
分子量 |
431.4 g/mol |
IUPAC名 |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)-3-(2-methylphenyl)quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C19H18N4OS.BrH/c1-13-6-2-5-9-16(13)23-17(12-25-19-20-10-11-21-19)22-15-8-4-3-7-14(15)18(23)24;/h2-9H,10-12H2,1H3,(H,20,21);1H |
InChIキー |
CTSKCSUQIDOGAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC4=NCCN4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


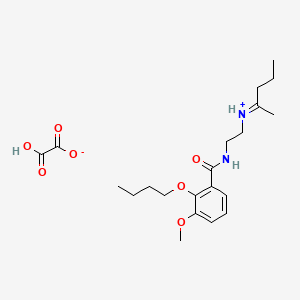
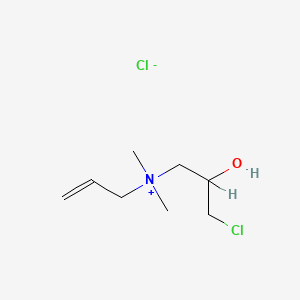

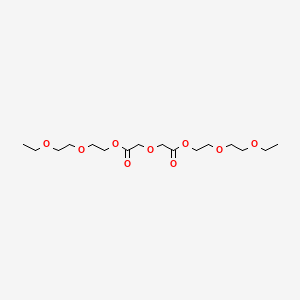
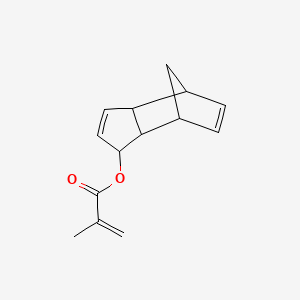
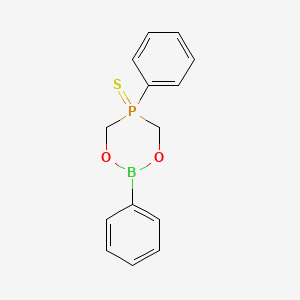
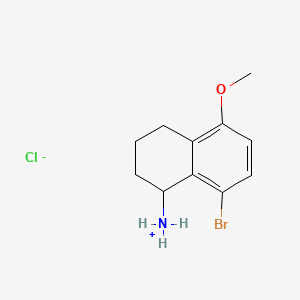

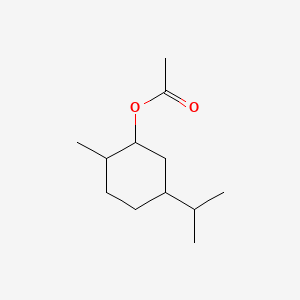
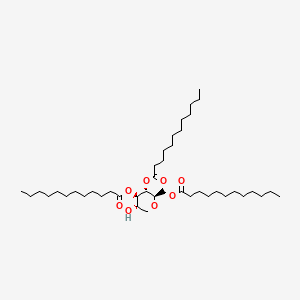
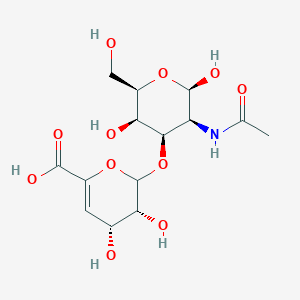
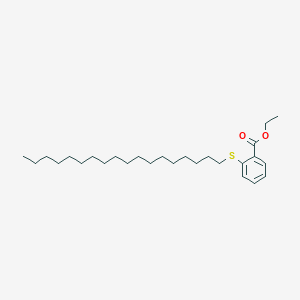
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
